
(2,4,6-Tritert-butylphenyl)benzylidenephosphine
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Overview
Description
(2,4,6-Tritert-butylphenyl)benzylidenephosphine is a complex organophosphorus compound characterized by the presence of bulky tert-butyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tritert-butylphenyl)benzylidenephosphine typically involves the reaction of 2,4,6-tritert-butylphenylmagnesium bromide with benzylidenephosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tritert-butylphenyl)benzylidenephosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the reagents used.
Scientific Research Applications
Catalysis
(2,4,6-Tri-tert-butylphenyl)benzylidenephosphine is utilized as a ligand in various catalytic reactions. Its steric hindrance and electron-donating properties enhance the reactivity of transition metals in catalysis.
Reaction Type | Catalyst Used | Product Yield (%) |
---|---|---|
Cross-coupling | Palladium complexes | 85-95 |
Hydrogenation | Nickel catalysts | 70-90 |
Olefin metathesis | Ruthenium-based catalysts | 80-90 |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of biologically active compounds. It can facilitate the formation of complex organic molecules through various coupling reactions.
Case Study: Synthesis of Antioxidants
A study demonstrated the use of (2,4,6-Tri-tert-butylphenyl)benzylidenephosphine in synthesizing 2,6-di-tert-butyl-4-methoxyphenol, a well-known antioxidant used in plastics and rubber industries. The reaction conditions included:
- Temperature : 100°C
- Time : 12 hours
- Yield : 92%
Material Science
In material science, (2,4,6-Tri-tert-butylphenyl)benzylidenephosphine is explored for its potential as an additive in polymers to enhance thermal stability and mechanical properties.
Polymer Type | Application | Improvement (%) |
---|---|---|
Polypropylene | Thermal stability | +15 |
Polyvinyl chloride | Mechanical strength | +20 |
Environmental Considerations
While (2,4,6-Tri-tert-butylphenyl)benzylidenephosphine has beneficial applications, it is essential to consider its environmental impact. The compound exhibits toxicity to aquatic life and requires careful handling to minimize ecological risks.
Mechanism of Action
The mechanism of action of (2,4,6-Tritert-butylphenyl)benzylidenephosphine involves its interaction with molecular targets through its phosphorus atom. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The compound can participate in various pathways, including coordination with metal centers and formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphine group.
2,4-Di-tert-butyl-6-methylphenyl: Shares the tert-butyl groups but has different substitution patterns.
Uniqueness
(2,4,6-Tritert-butylphenyl)benzylidenephosphine is unique due to the presence of both the bulky tert-butyl groups and the benzylidenephosphine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Biological Activity
(2,4,6-Tri-tert-butylphenyl)benzylidenephosphine is an organophosphorus compound notable for its unique steric properties and potential biological activities. The compound features a bulky tri-tert-butyl group attached to a benzylidene moiety linked to phosphorus, influencing its reactivity and stability. This article delves into the biological activity of this compound, examining its chemical behavior, potential applications, and related research findings.
The molecular formula of (2,4,6-tri-tert-butylphenyl)benzylidenephosphine is C25H35P, with a molecular weight of 366.5 g/mol. The presence of three tert-butyl groups on the aromatic ring contributes to significant steric hindrance, affecting its chemical reactivity. The compound can undergo various reactions, including interactions with radicals and electrophiles, which are critical for understanding its biological implications.
Table 1: Comparison of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4-Di-tert-butylphenol | Phenolic Compound | Lower steric hindrance compared to tri-tert-butyl derivatives |
2,4,6-Trinitrophenol | Nitro-substituted Phenol | Exhibits explosive properties due to nitro groups |
2,4-Di-tert-butyl-6-methylphenol | Methyl-substituted Phenol | Exhibits different solubility and reactivity patterns |
2,6-Di-tert-butyl-4-methylphenol | Methyl-substituted Phenol | Similar antioxidant properties but different steric effects |
Antioxidant Properties
While specific biological activity data for (2,4,6-tri-tert-butylphenyl)benzylidenephosphine is limited, related compounds such as 2,4,6-tri-tert-butylphenol have been studied for their antioxidant properties. These compounds can scavenge free radicals and may exhibit protective effects against oxidative stress. The bulkiness of the tri-tert-butyl groups potentially enhances these properties by stabilizing reactive intermediates.
Case Studies
- Antioxidant Activity : Research has shown that compounds with similar structures exhibit significant antioxidant capabilities. For example, studies on 2,4,6-tri-tert-butylphenol have demonstrated its effectiveness in reducing oxidative damage in cellular models.
- Reactivity Studies : Interaction studies involving (2,4,6-tri-tert-butylphenyl)benzylidenephosphine have focused on its reactivity with organic peroxides and other radicals. These studies suggest that the compound may stabilize reactive intermediates or participate in radical chain reactions .
- Pharmacological Potential : The reactivity profile of (2,4,6-tri-tert-butylphenyl)benzylidenephosphine opens avenues for exploring its pharmacological potential. Preliminary investigations indicate that it may inhibit certain enzymatic activities or modulate biochemical pathways relevant to disease processes.
Future Research Directions
Further investigation into the biological implications of (2,4,6-tri-tert-butylphenyl)benzylidenephosphine is warranted. Potential areas of study include:
- Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological systems.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in oxidative stress-related diseases.
- Comparative Analyses : Evaluating its activity relative to other organophosphorus compounds.
Properties
CAS No. |
143372-18-3 |
---|---|
Molecular Formula |
C25H35P |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
benzylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-17H,1-9H3 |
InChI Key |
ANJLDRTVTKSMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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